molecular formula C23H25NO4 B15003209 1-Adamantylmethyl 4-(2-furoylamino)benzoate

1-Adamantylmethyl 4-(2-furoylamino)benzoate

Cat. No.: B15003209
M. Wt: 379.4 g/mol
InChI Key: RGVDHJAHQOPMKC-UHFFFAOYSA-N
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Description

(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE is a complex organic compound that combines the structural features of adamantane, furan, and benzoate. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure. Furan is a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom. Benzoate is a derivative of benzoic acid, commonly used in various chemical applications. The combination of these three components results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzoate moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The adamantane moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the benzoate moiety can produce benzyl alcohol derivatives .

Scientific Research Applications

(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to stabilize molecular structures, while the furan ring can participate in various chemical reactions. The benzoate derivative can interact with biological molecules, potentially leading to antimicrobial and antiviral effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(ADAMANTAN-1-YL)METHYL 4-(FURAN-2-AMIDO)BENZOATE is unique due to the combination of adamantane, furan, and benzoate moieties, which confer stability, reactivity, and potential bioactivity. This makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C23H25NO4

Molecular Weight

379.4 g/mol

IUPAC Name

1-adamantylmethyl 4-(furan-2-carbonylamino)benzoate

InChI

InChI=1S/C23H25NO4/c25-21(20-2-1-7-27-20)24-19-5-3-18(4-6-19)22(26)28-14-23-11-15-8-16(12-23)10-17(9-15)13-23/h1-7,15-17H,8-14H2,(H,24,25)

InChI Key

RGVDHJAHQOPMKC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)COC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CO5

Origin of Product

United States

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